hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction of pyrrole and benzaldehyde derivatives under acidic conditions.
Metalation: The porphyrin core is then metalated with nickel(II) ions to form the nickel(II) porphyrin complex.
Functionalization: The final step involves the functionalization of the porphyrin complex with benzoate groups through esterification or amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by light or chemical oxidants, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, typically involving reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups on the porphyrin ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Light, oxygen, or chemical oxidants like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce singlet oxygen or other reactive oxygen species, while substitution reactions can yield a variety of functionalized porphyrin derivatives.
Scientific Research Applications
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has several scientific research applications:
Photodynamic Therapy (PDT): The compound is used as a photosensitizer in PDT for cancer treatment.
Catalysis: The compound serves as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Biological Imaging: Due to its fluorescent properties, the compound is used in biological imaging to visualize cellular processes.
Sustainable Chemistry: The compound is employed in photocatalysis for sustainable chemical processes.
Mechanism of Action
The mechanism of action of hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves the following steps:
Light Absorption: The compound absorbs light, leading to an excited singlet state.
Intersystem Crossing: The excited singlet state undergoes intersystem crossing to form an excited triplet state.
Reactive Oxygen Species Generation: The excited triplet state interacts with molecular oxygen to produce reactive oxygen species, such as singlet oxygen, which can induce cell damage or catalyze chemical reactions.
Comparison with Similar Compounds
Hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate can be compared with other similar compounds, such as:
5,10,15,20-Tetrakis(4-carboxylatophenyl)porphyrin: This compound is also used in photodynamic therapy and catalysis but lacks the nickel(II) ion, which can affect its photophysical properties.
5-Phenyl-10,15,20-Tris(4-sulfonatophenyl)porphyrin: This water-soluble porphyrin has unique aggregation properties and is used in catalysis and biological applications.
The uniqueness of this compound lies in its specific functional groups and metalation with nickel(II), which enhance its photophysical properties and broaden its range of applications.
Properties
Molecular Formula |
C48H28N4NiO8 |
---|---|
Molecular Weight |
847.4 g/mol |
IUPAC Name |
hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Ni/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI Key |
KRJLBWKAYPGJOF-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.